4-Hexadecyloxyphenol
Overview
Description
4-Hexadecyloxyphenol is an organic compound with the molecular formula C22H38O2 It is a phenolic compound where the phenol group is substituted with a hexadecyloxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hexadecyloxyphenol can be synthesized through several methods. One common synthetic route involves the reaction of hydroquinone with 1-bromohexadecane. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Hexadecyloxyphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Hexadecyloxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studies involving phenolic compounds and their reactivity.
Biology: Investigated for its potential antimicrobial properties. It may be used in the development of new antimicrobial agents.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 4-Hexadecyloxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress. Additionally, the compound can interact with cellular membranes, potentially altering their properties and affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Octylphenol
- 4-Dodecyloxyphenol
- 4-Octadecylphenol
Comparison
4-Hexadecyloxyphenol is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and potential applications. Compared to 4-Octylphenol and 4-Dodecyloxyphenol, this compound has a longer alkyl chain, which can enhance its hydrophobic properties and interactions with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties .
Properties
IUPAC Name |
4-hexadecoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(23)17-19-22/h16-19,23H,2-15,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTMUDGIRYDDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402599 | |
Record name | 4-HEXADECYLOXYPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-88-2 | |
Record name | 4-(Hexadecyloxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13037-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-HEXADECYLOXYPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(HEXADECYLOXY)PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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